molecular formula C21H23N3O5S B6493958 4-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 941994-83-8

4-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Número de catálogo: B6493958
Número CAS: 941994-83-8
Peso molecular: 429.5 g/mol
Clave InChI: BITAVLXOCMNDFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a tetrahydroquinoxaline derivative featuring a 4-methoxybenzenesulfonyl-piperidine moiety linked via a carbonyl group. Its structural complexity arises from the fusion of a sulfonamide-containing piperidine ring and a tetrahydroquinoxalinone core. Synthetically, it may be prepared via coupling reactions involving benzenesulfonyl halides and piperidine intermediates, followed by purification through chromatography—a methodology aligned with procedures for analogous compounds . Its pharmacological relevance is inferred from structural similarities to NMDA receptor modulators and other bioactive heterocycles .

Propiedades

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-29-16-6-8-17(9-7-16)30(27,28)23-12-10-15(11-13-23)21(26)24-14-20(25)22-18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITAVLXOCMNDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine/Tetrahydroquinoxaline Cores

2.1.1. 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58, )

  • Structure: Retains the piperidine and tetrahydroquinoline motifs but lacks the sulfonyl and carbonyl linkages.
  • Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride, a method distinct from the target compound’s sulfonylation route .
  • Properties: The absence of the sulfonyl group reduces polarity (logP ~2.8 vs.

2.1.2. 6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 61, )

  • Structure: Incorporates a bromine substituent on the quinoline ring, introducing steric bulk and altering electronic properties.
  • Reactivity : Bromine enables further functionalization (e.g., cross-coupling), a feature absent in the methoxy-containing target compound .

2.1.3. 4-Benzoyl-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one ()

  • Structure : Replaces the sulfonyl-piperidine group with a benzoyl moiety and a chlorophenylmethyl substituent.
  • Pharmacological Implications : The benzoyl group may enhance lipophilicity, while the chloro substituent could influence halogen bonding in target interactions .
Functional Analogs with NMDA Receptor Affinity

NVP-AAM077 ()

  • Structure: Contains a tetrahydroquinoxalin-5-yl group and a phosphonic acid side chain.
  • Biological Activity : Exhibits selective antagonism for NR1/NR2A NMDA receptors (Kd = 4.5 nM) over NR1/NR2B (Kd = 290 nM), suggesting that the target compound’s sulfonyl-piperidine moiety may confer distinct receptor subtype selectivity .

Data Table: Key Comparative Parameters

Compound Name Molecular Weight Key Substituents Synthesis Method LogP Biological Activity
Target Compound 475.5 g/mol 4-Methoxybenzenesulfonyl, piperidine Sulfonylation, chromatography ~1.5 Under investigation
1-(1-Methylpiperidin-4-yl)-1,2,3,4-THQ (58) 244.3 g/mol 1-Methylpiperidine Reductive amination ~2.8 Not reported
NVP-AAM077 502.3 g/mol Phosphonic acid, bromophenyl Multi-step coupling ~0.9 NR1/NR2A antagonist (Kd 4.5 nM)
4-Benzoyl-1-[(4-Cl-Ph)methyl]-3-Me-THQ (E4) 381.8 g/mol Benzoyl, 4-chlorophenylmethyl Alkylation, acylation ~3.2 Unknown

Key Research Findings

  • Sulfonyl vs. Benzoyl Groups : The 4-methoxybenzenesulfonyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to benzoyl derivatives, which exhibit higher logP values .
  • Piperidine vs.
  • Substituent Effects : Bromine in Compound 61 increases molecular weight by ~79.9 g/mol compared to the target compound, while chloro substituents () may improve metabolic stability via reduced oxidative metabolism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.